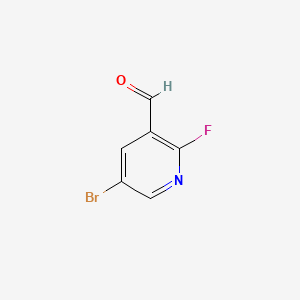

5-Bromo-2-fluoropyridine-3-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYVOGAJRCBWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670233 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-15-0 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical and Physical Properties

This compound is an off-white to pale yellow powder.[1] It is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 875781-15-0 | [1] |

| Molecular Formula | C₆H₃BrFNO | [1] |

| Molecular Weight | 203.99 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | [1] |

| Boiling Point (Predicted) | 258.2 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1] |

| Mass Spectrum | m/z = 203.8, 205.7 [M+H]⁺ | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While full spectra are not provided here, typical expected data are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a distinct downfield signal for the aldehyde proton.

-

¹³C NMR: The carbon spectrum would display signals for the six carbons in the molecule, including the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Reactivity and Synthetic Applications

The unique substitution pattern of this compound provides multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a wide range of reactions, including reductive amination, Wittig reactions, and condensations.

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. This compound serves as a scaffold to build molecules that can target the ATP-binding site of specific kinases.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

5-bromo-2-fluoropyridine

-

Lithium diisopropylamide (LDA)

-

n-Butyllithium (n-BuLi)

-

N-formylpiperidine

-

Anhydrous tetrahydrofuran (THF)

-

10% (w/v) aqueous citric acid solution

-

Dichloromethane

-

Sodium sulfate

-

Cyclohexane

Procedure:

-

A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.

-

5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at -78 °C.

-

N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.

-

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.

-

The mixture is warmed to room temperature and partitioned between water and dichloromethane.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated.

-

Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.[1]

Application in Drug Discovery: Targeting the PLK1 Signaling Pathway

This compound is a valuable precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[2][3] It is overexpressed in many types of cancer, making it an attractive therapeutic target.[3]

The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various cancers.[4][5][6][7] The chemical structure of onvansertib features a substituted pyrazolo[4,3-h]quinazoline core, which can be synthesized from intermediates derived from this compound.

References

- 1. echemi.com [echemi.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in pharmaceutical and materials science research.

Introduction

This compound (CAS No: 875781-15-0) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds. This guide details a reliable synthetic protocol for its preparation and provides a summary of its key characterization data. Furthermore, it explores the role of this compound as a precursor to pyrazolopyridine scaffolds, which are prominent in the development of kinase inhibitors, thereby linking it to critical cell signaling pathways.

Synthesis of this compound

The primary synthetic route to this compound involves the ortho-formylation of 5-bromo-2-fluoropyridine. This is typically achieved through a directed ortho-metalation (DoM) strategy, utilizing a strong lithium amide base to deprotonate the position ortho to the fluorine atom, followed by quenching with an appropriate formylating agent.

Experimental Protocol

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (n-BuLi) is added, and the mixture is stirred for a short period. 5-Bromo-2-fluoropyridine, dissolved in anhydrous THF, is then added dropwise to the cooled LDA/n-BuLi solution. The resulting mixture is stirred at -78 °C for approximately 90 minutes to ensure complete metalation. Subsequently, an electrophilic formylating agent, such as N-formylpiperidine or ethyl formate, is rapidly introduced to the reaction mixture. The reaction is quenched shortly after by the addition of an aqueous solution of a weak acid, such as 10% (w/v) citric acid. The reaction mixture is then allowed to warm to room temperature.

The product is extracted from the aqueous layer using a suitable organic solvent, typically dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of the crude this compound can be achieved by either crystallization from a solvent such as cyclohexane or by trituration with hexanes. This process yields the final product as an off-white to pale yellow solid. Reported yields for this synthesis are in the range of 52-68%.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆H₃BrFNO |

| CAS Number | 875781-15-0 |

| Molecular Weight | 204.00 g/mol |

| Appearance | Off-white to pale yellow powder[2] |

| Melting Point | Data not consistently available in literature |

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by both the bromine and fluorine substituents. |

| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield. |

| IR Spectroscopy | The infrared spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the aldehyde, as well as C-Br and C-F stretching vibrations. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) shows characteristic isotopic peaks for the bromine atom. The protonated molecule [M+H]⁺ is observed at m/z 203.8 and 205.7. |

Visualization of Synthetic and Logical Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Conversion to a Kinase Inhibitor Scaffold

This compound is a valuable precursor for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key scaffold in many kinase inhibitors.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, readily synthesized from this compound, is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs).[4] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements leading to TRK fusion proteins are oncogenic drivers in a wide range of tumors.

Inhibitors targeting the TRK signaling pathway can effectively block the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. These downstream pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT pathway. By serving as a precursor to TRK inhibitors, this compound is a valuable tool for the development of targeted cancer therapies.

TRK Signaling Pathway

The following diagram provides a simplified representation of the TRK signaling pathway and the point of intervention for inhibitors derived from the pyrazolopyridine scaffold.

Conclusion

This compound is a synthetically accessible and highly functionalized building block with significant potential in medicinal chemistry and materials science. The detailed synthetic protocol and characterization data provided in this guide will be a valuable resource for researchers. Its utility as a precursor to the pyrazolo[3,4-b]pyridine scaffold underscores its importance in the development of targeted therapeutics, particularly kinase inhibitors that modulate critical cell signaling pathways involved in cancer and other diseases.

References

An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 5-Bromo-2-fluoropyridine-3-carboxaldehyde. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries.

Spectroscopic Data Summary

The following tables provide a structured summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ES+) |

| Mass-to-Charge (m/z) Ratio | 203.8, 205.7 ([M+H]⁺) |

Note: The presence of two major peaks with a difference of approximately 2 m/z units is characteristic of a bromine-containing compound, representing the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet |

| Pyridine Ring Proton (H-4) | 8.0 - 8.5 | Doublet |

| Pyridine Ring Proton (H-6) | 7.5 - 8.0 | Doublet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehydic Carbon (-CHO) | 185 - 195 |

| Pyridine Ring Carbon (C-2, attached to F) | 155 - 165 (with C-F coupling) |

| Pyridine Ring Carbon (C-3, attached to CHO) | 130 - 140 |

| Pyridine Ring Carbon (C-4) | 140 - 150 |

| Pyridine Ring Carbon (C-5, attached to Br) | 115 - 125 |

| Pyridine Ring Carbon (C-6) | 125 - 135 |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O Stretch (Aldehyde) |

| 2700 - 2900 | C-H Stretch (Aldehyde) |

| 1550 - 1600 | C=C and C=N Stretch (Pyridine Ring) |

| 1000 - 1200 | C-F Stretch |

| 500 - 700 | C-Br Stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly published. However, the following are generalized methodologies that serve as a standard for similar aromatic aldehydes and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using the following general procedure:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrument Setup: Purge the FT-IR spectrometer with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

A typical procedure for obtaining the mass spectrum is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

-

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

This guide serves as a foundational resource for professionals working with this compound. While a complete experimental dataset is not publicly available, the provided information and standardized protocols will aid in the successful characterization of this important chemical compound.

Physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical structure, physical characteristics, synthesis protocols, and reactivity, offering valuable insights for its application in organic synthesis.

Core Compound Properties

This compound (CAS No: 875781-15-0) is a trifunctional heterocyclic compound.[1] Its utility as a building block in drug discovery and materials science stems from the distinct reactivity of its three functional groups: a bromine atom, a fluorine atom, and an aldehyde group, all attached to a pyridine ring.[2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 875781-15-0 | [1] |

| Molecular Formula | C₆H₃BrFNO | [1][3] |

| Molecular Weight | 203.99 g/mol | [1] |

| Canonical SMILES | C1=C(C(=NC=C1Br)F)C=O | [4] |

| InChI Key | MUYVOGAJRCBWCY-UHFFFAOYSA-N | [4] |

| Property | Value | Source(s) |

| Appearance | Off-white to pale yellow powder | [1] |

| Boiling Point | 258.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 109.9 ± 25.9 °C (Predicted) | [1] |

| Refractive Index | 1.591 (Predicted) | [1] |

| pKa | -4.59 ± 0.20 (Predicted) | N/A |

| XLogP3 | 1.4 | [1] |

Spectroscopic Data

Detailed spectroscopic data is available from various chemical suppliers.[4] The following provides a summary of expected and reported spectral characteristics.

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available from chemical suppliers. | [4] |

| ¹³C NMR | Spectra available from chemical suppliers. | [4] |

| Mass Spectrometry | MS (ES)+ m/e 203.8, 205.7 [M+H]⁺ | [1] |

| IR Spectroscopy | Spectra available from chemical suppliers. | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of 5-bromo-2-fluoropyridine. The following protocol is based on established literature procedures.[1]

Materials:

-

5-Bromo-2-fluoropyridine

-

Lithium diisopropylamide (LDA)

-

n-Butyllithium (n-BuLi)

-

N-Formylpiperidine

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

10% (w/v) aqueous solution of citric acid

-

Dichloromethane

-

Sodium sulfate

-

Cyclohexane

Procedure:

-

A solution of lithium diisopropylamide in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -78 °C.

-

n-Butyllithium (2.5 M in hexanes) is added to the LDA solution, and the mixture is stirred at -78 °C for 15 minutes.

-

5-Bromo-2-fluoropyridine is then added to the reaction mixture, which is subsequently stirred at -78 °C for 90 minutes.

-

N-Formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.

-

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.

-

The mixture is warmed to room temperature and partitioned between water and dichloromethane.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization from cyclohexane to yield this compound as pale beige, flaky crystals.[1]

Purification

The primary method for purification is recrystallization from cyclohexane.[1] Alternatively, trituration of the crude product in hexanes can be employed.[1] For more challenging separations, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard approach.

Visualized Workflows and Reactivity

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Chemical Reactivity

The unique arrangement of the three functional groups on the pyridine ring allows for a variety of selective chemical transformations, making this compound a versatile intermediate.

Caption: A diagram showing the reactivity of the functional groups of the molecule.

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions.[2] The aldehyde group at the 3-position can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This trifunctional nature allows for sequential and selective modifications, which is highly valuable in the synthesis of complex target molecules.[2]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide is based on predicted spectral data, drawing upon established principles of NMR spectroscopy and known chemical shift and coupling constant values for analogous substituted pyridine derivatives. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the structural elucidation of this versatile building block.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established substituent effects on the pyridine ring system. The numbering convention used for the assignments is as follows:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.30 - 8.50 | Doublet (d) | ~2.5 Hz (⁴JH-F) |

| H-6 | 8.15 - 8.35 | Doublet (d) | ~2.0 Hz (⁴JH-H) |

| CHO | 10.20 - 10.40 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 | 158.0 - 162.0 | Doublet (d) | ~240 - 260 Hz (¹JC-F) |

| C-3 | 120.0 - 125.0 | Doublet (d) | ~20 - 30 Hz (²JC-F) |

| C-4 | 145.0 - 150.0 | Doublet (d) | ~5 - 10 Hz (³JC-F) |

| C-5 | 118.0 - 122.0 | Singlet (s) | - |

| C-6 | 152.0 - 156.0 | Singlet (s) | - |

| CHO | 185.0 - 190.0 | Doublet (d) | ~2 - 5 Hz (³JC-F) |

Experimental Protocols

While the specific conditions for the acquisition of the NMR spectra for this compound are not publicly available, a standard protocol for a small organic molecule of this nature would be as follows:

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.2. ¹H NMR Spectroscopy

-

The NMR tube is placed in a 400 MHz (or higher) NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard one-pulse ¹H NMR experiment is acquired.

-

Typical parameters would include:

-

Pulse width: ~30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.3. ¹³C NMR Spectroscopy

-

Following the ¹H NMR acquisition, a proton-decoupled ¹³C NMR spectrum is acquired on the same sample.

-

Typical parameters for a ¹³C{¹H} experiment would include:

-

Pulse width: ~30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

-

The FID is processed similarly to the ¹H spectrum.

-

The chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Visualization of the NMR Workflow

The logical workflow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram:

Caption: Logical workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra. The provided protocols and workflow serve as a standard reference for such an analysis.

An In-depth Technical Guide to the Preparation of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, possessing bromo, fluoro, and carboxaldehyde moieties, allows for diverse and selective chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a detailed overview of the primary synthetic route for this compound, including a comprehensive experimental protocol, quantitative data analysis, and a visual representation of the reaction pathway.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a critical starting material for the synthesis of more elaborate molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, the fluorine atom can influence binding interactions and metabolic stability, and the aldehyde group provides a handle for a variety of synthetic transformations. This guide focuses on the most prominently documented method for its preparation: the directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine followed by formylation.

Primary Synthesis Method: Directed Ortho-Metalation and Formylation

The principal and most effective method reported for the synthesis of this compound involves the deprotonation of 5-bromo-2-fluoropyridine at the C3 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent. The fluorine atom at the C2 position directs the metalation to the adjacent C3 position.

Reaction Pathway

The general reaction scheme proceeds as follows:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from reported experimental procedures.

| Starting Material | Base | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Bromo-2-fluoropyridine | LDA / n-BuLi | N-Formylpiperidine | THF | -78 | 1.5 | 52-68 | [1] |

| 5-Bromo-2-fluoropyridine | LDA / n-BuLi | Ethyl Formate | THF | -78 | 0.5 | 88 | [1] |

Detailed Experimental Protocols

Method A: Using N-Formylpiperidine as the Formylating Agent [1]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine (5 mL, 35 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) is cooled to -78 °C. To this solution, n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) is added dropwise, and the mixture is stirred at -78 °C for 15 minutes.

-

Lithiation: 5-Bromo-2-fluoropyridine (5 g, 28 mmol) is added to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 90 minutes.

-

Formylation: N-formylpiperidine (4 mL, 36 mmol) is added rapidly to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.

-

Quenching and Work-up: The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid. The mixture is allowed to warm to room temperature and then partitioned between water and dichloromethane. The aqueous phase is extracted three times with dichloromethane.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization from cyclohexane to afford this compound as pale beige flaky crystals (yield: 52%). An alternative purification by trituration of the crude product in hexanes has been reported to yield an off-white solid with a 68% yield.

Method B: Using Ethyl Formate as the Formylating Agent [1]

-

Preparation of LDA: Diisopropylamine (2.6 mL, 25 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) and cooled to 0 °C. A 2.5 M solution of n-butyllithium in hexanes (10 mL, 25 mmol) is added dropwise, and the mixture is stirred for 1 minute.

-

Lithiation: The LDA solution is cooled to -78 °C, and a solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in anhydrous THF (20 mL) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

-

Formylation: Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.

-

Quenching and Work-up: The reaction is quenched by the addition of 1N hydrochloric acid. The mixture is extracted with ethyl acetate. The organic extract is washed with saturated aqueous sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the title compound (yield: 88%).

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Discussion of Alternative Synthetic Routes

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide like DMF). While effective for many pyridines, the electron-withdrawing nature of the bromo and fluoro substituents on the target pyridine ring might render it less susceptible to this electrophilic substitution reaction.

-

Oxidation of the Corresponding Alcohol: The target aldehyde could theoretically be prepared by the oxidation of (5-bromo-2-fluoropyridin-3-yl)methanol. This would require the selective synthesis of this primary alcohol, for which a clear synthetic route was not identified in the literature search.

Conclusion

The synthesis of this compound is most reliably achieved through a directed ortho-metalation of 5-bromo-2-fluoropyridine, followed by formylation. This method offers high yields and is well-described in the scientific literature. The choice of the formylating agent and the purification method can be adjusted to optimize the yield and purity of the final product. This versatile intermediate will likely continue to be of significant interest to the medicinal chemistry community for the development of novel therapeutics.

References

The Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in the development of novel therapeutics. This document details established synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Introduction

This compound (CAS No: 875781-15-0) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications.[2] The strategic placement of these functional groups allows for selective and diverse chemical transformations, enabling its use as a crucial intermediate in the synthesis of active pharmaceutical ingredients.[2]

Synthetic Methodologies

The primary route for the synthesis of this compound involves the ortho-directed metalation of 5-bromo-2-fluoropyridine followed by formylation. This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C-3 position.

Ortho-Directed Metalation and Formylation

This common and effective strategy utilizes a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the position ortho to the fluorine atom. The resulting organolithium intermediate is then quenched with a formylating agent to introduce the aldehyde functionality. Two variations of this experimental protocol have been reported.[1]

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols for easy comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 5-bromo-2-fluoropyridine | 5-bromo-2-fluoropyridine |

| Base | Lithium diisopropylamide / n-butyl lithium | Lithium diisopropylamide / n-butyl lithium |

| Formylating Agent | N-formylpiperidine | Ethyl formate |

| Solvent | Anhydrous THF | Tetrahydrofuran |

| Reaction Temperature | -78 °C | -78 °C |

| Reaction Time | 90 min (lithiation), 60 sec (formylation) | 30 min (lithiation), 10 min (formylation) |

| Yield | 52% | 68% (after trituration) |

| Product Form | Pale beige flaky crystals | Off-white solid |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis via Lithiation and Formylation with N-formylpiperidine[1]

-

A solution of lithium diisopropylamide (5 mL, 35 mmol) in anhydrous THF (40 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyl lithium (2.5 M in hexanes, 12 mL, 30 mmol) is added, and the mixture is stirred at -78 °C for 15 minutes.

-

5-Bromo-2-fluoropyridine (5 g, 28 mmol) is then added, and the resulting mixture is stirred at -78 °C for 90 minutes.

-

N-formylpiperidine (4 mL, 36 mmol) is added very rapidly to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.

-

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.

-

The mixture is warmed to room temperature and partitioned between water and dichloromethane.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated.

-

Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde (2.993 g, 52% yield) as pale beige flaky crystals.

Protocol 2: Synthesis via Lithiation and Formylation with Ethyl Formate[1]

-

Diisopropylamine (2.6 mL, 25 mmol) is dissolved in tetrahydrofuran (100 mL).

-

A 2.5 M solution of butyllithium in tetrahydrofuran (10 mL, 25 mmol) is slowly added dropwise at 0 °C, and the mixture is stirred for 1 minute.

-

A solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in tetrahydrofuran (20 mL) is slowly added dropwise at -78 °C and stirred for 30 minutes.

-

Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.

-

Upon completion of the reaction, 1N hydrochloric acid is added.

-

The crude product is triturated in hexanes to afford 5-bromo-2-fluoro-3-pyridinecarbaldehyde as an off-white solid (68% yield).

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflows for the synthesis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthetic pathways to this versatile intermediate, with a focus on its key starting materials. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic workflows to assist researchers and professionals in drug development in their endeavors.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, allows for diverse chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. This guide will explore the primary synthetic routes to this compound, with a detailed focus on the preparation of its key starting materials.

Primary Synthetic Route: Formylation of 5-Bromo-2-fluoropyridine

The most direct and commonly cited method for the synthesis of this compound involves the ortho-directed metalation and subsequent formylation of 5-bromo-2-fluoropyridine. This key starting material is commercially available, but its synthesis is also a critical aspect for a comprehensive understanding of the supply chain for the final product.

Synthesis of the Key Starting Material: 5-Bromo-2-fluoropyridine

The availability of 5-bromo-2-fluoropyridine is crucial for the synthesis of the target carboxaldehyde. One common laboratory-scale synthesis of 5-bromo-2-fluoropyridine starts from 2-amino-5-bromopyridine. The amino group is converted to a fluorine atom via a Sandmeyer-type reaction.

Formylation of 5-Bromo-2-fluoropyridine

The introduction of the carboxaldehyde group at the 3-position of 5-bromo-2-fluoropyridine is achieved through a directed ortho-metalation reaction. This process involves the use of a strong base to deprotonate the pyridine ring at the position ortho to the fluorine atom, followed by quenching with a formylating agent.

Experimental Protocols

Synthesis of 5-Bromo-2-fluoropyridine from 2-Amino-5-bromopyridine

This two-step procedure involves the diazotization of 2-amino-5-bromopyridine followed by a fluorination reaction.

Step 1: Diazotization of 2-Amino-5-bromopyridine

-

To a solution of 2-amino-5-bromopyridine in an appropriate solvent (e.g., aqueous HBF4), a solution of sodium nitrite (NaNO2) is added dropwise at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

-

The diazonium salt solution is then gently heated to induce decomposition and the formation of 5-bromo-2-fluoropyridine.

-

The product is then isolated by extraction and purified by distillation or chromatography.

Synthesis of this compound from 5-Bromo-2-fluoropyridine

Two common formylating agents used in this synthesis are N-formylpiperidine and ethyl formate. The following protocols detail the use of both.

Protocol A: Using N-formylpiperidine [1]

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) to a solution of diisopropylamine (5 mL, 35 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at -78 °C under a nitrogen atmosphere.

-

The mixture is stirred at -78 °C for 15 minutes.

-

5-bromo-2-fluoropyridine (5 g, 28 mmol) is then added to the LDA solution.

-

The resulting mixture is stirred at -78 °C for 90 minutes.

-

N-formylpiperidine (4 mL, 36 mmol) is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.

-

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.

-

The mixture is warmed to room temperature and partitioned between water and dichloromethane.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by crystallization from cyclohexane to yield 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.

Protocol B: Using Ethyl Formate [1]

-

A solution of lithium diisopropylamide (LDA) is prepared by dissolving diisopropylamine (2.6 mL, 25 mmol) in tetrahydrofuran (100 mL) and slowly adding a 2.5 M solution of butyllithium in tetrahydrofuran (10 mL, 25 mmol) at 0 °C. The mixture is stirred for 1 minute.

-

A solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in tetrahydrofuran (20 mL) is slowly added dropwise at -78 °C and stirred for 30 minutes.

-

Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.

-

After completion of the reaction, it is quenched with 1N hydrochloric acid.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound.

| Starting Material | Formylating Agent | Yield (%) | Reference |

| 5-Bromo-2-fluoropyridine | N-formylpiperidine | 52 | [1] |

| 5-Bromo-2-fluoropyridine | N-formylpiperidine | 68 (trituration) | [1] |

Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the directed ortho-metalation and formylation of 5-bromo-2-fluoropyridine. This technical guide has provided detailed experimental protocols and quantitative data for this key transformation. A thorough understanding of the synthesis of the precursor, 5-bromo-2-fluoropyridine, is also essential for a robust and reliable production process. The information and visual workflows presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-fluoropyridine-3-carboxaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a versatile trifunctional heterocyclic building block increasingly utilized in the field of organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can influence electronic properties and metabolic stability, makes it a valuable precursor for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its conversion to pyrazolo[3,4-b]pyridine scaffolds, which are core components of various kinase inhibitors.

Core Applications in Organic Synthesis

The strategic positioning of the three functional groups on the pyridine ring allows for a variety of chemical transformations. The aldehyde group serves as a key handle for condensation and cyclization reactions, while the bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

A primary application of this compound is in the synthesis of substituted pyrazolo[3,4-b]pyridines. This heterocyclic core is a well-established pharmacophore found in numerous kinase inhibitors, which are a critical class of targeted therapeutics for cancer and other diseases. The synthesis typically begins with the condensation of the aldehyde with hydrazine to form the pyrazole ring. The resulting 5-bromo-1H-pyrazolo[3,4-b]pyridine can then undergo further functionalization, most commonly through a Suzuki coupling at the bromine position, to generate a library of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol details the cyclization of this compound with hydrazine to form the pyrazolo[3,4-b]pyridine ring system.

Reaction Scheme:

Materials:

-

This compound

-

Anhydrous hydrazine

-

Ethanol

-

Water

-

Ether

-

Standard laboratory glassware

-

Heating mantle and reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (20 g, 0.1 mol) with an ethanol solution of anhydrous hydrazine (18 g, 0.56 mol).[1]

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) eluent system until the starting material is completely consumed.[1]

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to a volume of approximately 50 mL.[1]

-

Pour the concentrated mixture into 500 mL of water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the filter cake sequentially with water (3 x 50 mL) and ether (3 x 20 mL).[1]

-

Dry the solid under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 5-bromo-1H-pyrazolo[3,4-b]pyridine | This compound (20 g) | Anhydrous hydrazine (18 g) | Ethanol | Overnight | 46% |

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid to introduce a new carbon-carbon bond. This reaction is a key step in the diversification of the pyrazolopyridine scaffold for the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

-

5-bromo-1H-pyrazolo[3,4-b]pyridine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., KOAc)

-

Solvent (e.g., dry dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

Heating block or oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., KOAc, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Add the anhydrous solvent (e.g., dry dioxane) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data (Example):

The following data is based on a similar Suzuki coupling reaction involving a protected 5-iodo-1H-pyrazolo[3,4-b]pyridine derivative, which serves as a representative example of the efficiency of this transformation.

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 3-(4-methoxybenzyl)-5-(substituted aryl)-1H-pyrazolo[3,4-b]pyridine | 3-(4-methoxybenzyl)-5-iodo-1H-pyrazolo[3,4-b]pyridine | Substituted arylboronic acid (1.15 mmol), Pd(PPh₃)₄ (0.019 mmol), Cs₂CO₃ (1.15 mmol) | Dioxane:H₂O (5:1) | 2 h | 30-35% |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic sequence from this compound to a 5-aryl-1H-pyrazolo[3,4-b]pyridine, a core structure in many kinase inhibitors.

Caption: Synthetic pathway to a kinase inhibitor scaffold.

Logical Relationship of Functional Group Transformations

This diagram shows the logical progression of the chemical transformations, highlighting the role of each functional group in the synthetic strategy.

References

Application Notes and Protocols for Reactions Involving the Aldehyde Group of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents on the pyridine ring, render the aldehyde group susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving the aldehyde functionality of this compound, enabling the synthesis of diverse derivatives for drug discovery and development.

Reactions at the Aldehyde Group

The aldehyde group of this compound is a key site for synthetic modifications, allowing for carbon-carbon bond formation, reduction to an alcohol, oxidation to a carboxylic acid, and conversion to imines for reductive amination. These reactions provide access to a wide array of functionalized pyridine derivatives.

Olefination Reactions

The Wittig reaction is a powerful method for the formation of a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide. This reaction is instrumental in introducing alkenyl substituents at the 3-position of the pyridine ring.

Protocol: Wittig Olefination of this compound

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide (for terminal alkene synthesis)

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 eq.) portion-wise to the suspension. The mixture will turn a characteristic yellow/orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Expected Outcome: Formation of 5-bromo-2-fluoro-3-vinylpyridine.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. It is particularly useful for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, often with high (E)-stereoselectivity.[1][2]

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

Materials:

-

This compound

-

Triethyl phosphonoacetate (or other suitable phosphonate)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Phosphonate Anion Generation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

-

Add triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

HWE Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester.

Expected Outcome: Formation of ethyl (E)-3-(5-bromo-2-fluoropyridin-3-yl)acrylate.

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol, providing a hydroxymethyl group for further functionalization.

Protocol: Reduction to 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (3.0 eq.) in portions.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Carefully add 1N HCl to adjust the pH to ~1 to quench the excess NaBH₄.

-

Neutralize the solution by adding saturated aqueous NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product. A similar reduction of a related substrate has been reported to yield the product in high purity.[3]

Expected Outcome: Formation of 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine.[4]

Oxidation of the Aldehyde Group

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a valuable intermediate for amide bond formation and other transformations.

Protocol: Oxidation to 5-bromo-2-fluoropyridine-3-carboxylic acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

-

Acetone (or appropriate solvent)

-

Sulfuric acid (if using Jones reagent)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

-

Dissolve this compound (1.0 eq.) in acetone.

-

Slowly add a solution of potassium permanganate (1.1 eq.) in water dropwise. The reaction is exothermic.

-

Stir at room temperature until the purple color disappears.

-

Filter the manganese dioxide precipitate and wash it with acetone.

-

Concentrate the filtrate to remove acetone.

-

Work-up: Acidify the aqueous residue with dilute HCl and extract with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Expected Outcome: Formation of 5-bromo-2-fluoropyridine-3-carboxylic acid.

Reductive Amination

Reductive amination allows for the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Protocol: Reductive Amination

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous DCM.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Formation of the corresponding N-substituted aminomethylpyridine derivative.

Data Summary

| Reaction Type | Reagents | Product | Reported Yield |

| Synthesis of Aldehyde | 5-bromo-2-fluoropyridine, LDA, N-formylpiperidine | This compound | 52-68%[5] |

| Reduction | Sodium borohydride | 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine | High (by analogy)[3] |

| Oxidation | Potassium permanganate | 5-bromo-2-fluoropyridine-3-carboxylic acid | - |

| Wittig Olefination | Methyltriphenylphosphonium bromide, K-tert-butoxide | 5-bromo-2-fluoro-3-vinylpyridine | - |

| HWE Olefination | Triethyl phosphonoacetate, NaH | Ethyl (E)-3-(5-bromo-2-fluoropyridin-3-yl)acrylate | - |

| Reductive Amination | Amine, NaBH(OAc)₃ | N-substituted aminomethylpyridine | - |

Note: Yields for some reactions are not available in the literature for this specific substrate and are based on general methodologies.

Visualizations

Experimental Workflow for Wittig Reaction

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 2-fluoro-5-aryl-pyridine-3-carboxaldehyde derivatives. These derivatives serve as scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. Its tolerance of a wide range of functional groups makes it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. The 2-fluoro-5-aryl-pyridine-3-carboxaldehyde motif is a privileged structure in drug discovery, with derivatives showing potential as inhibitors of various protein kinases involved in cancer cell signaling pathways. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity, while the aldehyde at the 3-position provides a handle for further synthetic modifications.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the desired 2-fluoro-5-aryl-pyridine-3-carboxaldehyde.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A employs a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave synthesis vial

-

Magnetic stir bar

Procedure:

-

To a microwave synthesis vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add 1,4-dioxane and water (typically a 4:1 ratio) to achieve a concentration of the limiting reagent of approximately 0.2 M.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the workup and purification steps as described in Protocol A.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.[2][3][4]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85 | 12 | 80-90 |

| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 6 | 75-85 |

| 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 70-80 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2 | 88 |

Applications in Drug Development: Kinase Inhibition

The 2-fluoro-5-aryl-pyridine-3-carboxaldehyde scaffold is a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyridine-based compounds have been successfully developed as inhibitors of various kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3K).[2]

The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Caption: A simplified signaling pathway illustrating kinase inhibition.

The synthesized 2-fluoro-5-aryl-pyridine-3-carboxaldehydes can be further elaborated to generate libraries of compounds for screening against a panel of kinases to identify potent and selective inhibitors. The aldehyde functionality can be converted to various other functional groups, such as amines, alcohols, or heterocycles, to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compounds.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 2-fluoro-5-aryl-pyridine-3-carboxaldehydes via Suzuki coupling.

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application of 5-Bromo-2-fluoropyridine-3-carboxaldehyde in Medicinal Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Introduction

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a highly functionalized and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and an activating fluorine atom, makes it an invaluable starting material for the synthesis of a wide range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors, a critical class of therapeutics in oncology and immunology.

The pyridine scaffold is a privileged structure in drug discovery, known for its ability to form key interactions with the hinge region of kinase ATP-binding sites. The strategic incorporation of bromine and fluorine atoms in this compound offers medicinal chemists precise control over subsequent synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of fused heterocyclic ring systems, most notably pyrazolo[3,4-b]pyridines. This scaffold is a cornerstone in the design of various kinase inhibitors. The aldehyde group provides a reactive handle for condensation reactions, typically with hydrazines, to form the pyrazole ring, while the bromo and fluoro groups on the pyridine ring allow for further diversification.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffold

A key transformation of this compound is its cyclization with hydrazine to form 5-bromo-1H-pyrazolo[3,4-b]pyridine. This intermediate serves as a versatile platform for the development of a library of kinase inhibitors through subsequent functionalization.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis:

Application Notes: Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Introduction